(5-bromofuran-2-yl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(5-bromofuran-2-yl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17BrN6O2 and its molecular weight is 417.267. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Typically, the synthesis of this compound begins with the formation of the 5-bromofuran-2-yl moiety, which is then coupled with the appropriate piperazinyl and imidazolyl derivatives.
One common approach might involve halogenation of furan, followed by nucleophilic substitution reactions to introduce the imidazolyl and pyrimidinyl groups under controlled temperature and solvent conditions.
Industrial Production Methods:
Industrial synthesis may employ continuous flow reactors to optimize reaction efficiency and yield.
The use of catalysts and high-throughput screening could be pivotal in streamlining the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, possibly forming more complex derivatives.
Reduction: Reduction reactions could modify the piperazine ring or other heterocyclic components.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the variety of reactive sites.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution conditions: Could involve a range of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed:
Depending on the reaction, products could vary but might include substituted furan derivatives, imidazole derivatives, or complex heterocycles.
Scientific Research Applications: This compound has diverse applications across different fields:
Chemistry:
As a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology:
Potential use in biological assays to study enzyme interactions or receptor binding.
Medicine:
Investigated for its potential as a therapeutic agent, particularly in targeting specific pathways in disease states like cancer or infectious diseases.
Industry:
May be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors.
Specific pathways involved may include inhibition or activation of certain biochemical routes crucial for cellular function.
Comparison with Similar Compounds
Similar compounds include other heterocyclic derivatives with bromofuran, imidazole, and pyrimidine moieties.
What sets this compound apart is its unique combination of these groups in a single molecule, which may offer distinct pharmacological properties.
Examples of similar compounds could be those used as kinase inhibitors, neurotransmitter modulators, or other bioactive agents.
This compound's multifaceted nature makes it a valuable subject in scientific research, promising various applications and further exploration.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-12-19-4-5-24(12)16-10-15(20-11-21-16)22-6-8-23(9-7-22)17(25)13-2-3-14(18)26-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKNLOYLUUFDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.